Carteolol hydrochloride, (S)-
Description
Overview of Beta-Adrenergic Receptor Antagonists in Preclinical Research
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, represent a cornerstone in cardiovascular pharmacology and have been the subject of extensive preclinical research for over half a century. mdpi.com These compounds exert their effects by blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. There are three main subtypes of beta-receptors: β1, β2, and β3. biorxiv.org Preclinical investigations, often utilizing in vitro models like isolated organ preparations and cell cultures, as well as in vivo animal models, are crucial for elucidating the mechanisms of action, receptor selectivity, and potential therapeutic applications of these agents. mdpi.comacs.org
A significant area of preclinical study involves the stereochemistry of beta-blockers, as most possess at least one chiral center, leading to the existence of enantiomers. mdpi.com Research has consistently shown that the pharmacological activity, particularly the beta-blocking effect, predominantly resides in the (S)- or (-)-enantiomer. mdpi.comualberta.ca For instance, the (S)-isomer of timolol (B1209231) is approximately 54 times more active than its (R)-antipode. mdpi.com Similarly, for many beta-blockers, the (S)-enantiomer exhibits significantly higher potency in blocking cardiac beta-receptors compared to the (R)-enantiomer. nih.gov
Preclinical studies also focus on differentiating beta-blockers based on their properties, such as cardioselectivity (a higher affinity for β1 receptors, which are predominant in the heart) and the presence or absence of intrinsic sympathomimetic activity (ISA). mdpi.comontosight.ai ISA refers to the capacity of a beta-blocker to partially activate the receptor it blocks. ontosight.aismolecule.com This property is investigated in preclinical models to understand its potential to mitigate some side effects associated with beta-blockade. ontosight.ai
The research applications of beta-blockers in preclinical settings are diverse, extending beyond cardiovascular studies. For example, their effects on intraocular pressure are studied in animal models of glaucoma. nih.govresearchgate.net Furthermore, preclinical research has explored the role of beta-adrenergic signaling in other areas, such as cancer cell proliferation and migration, where beta-blockers are investigated for their potential anti-tumor effects. mdpi.commdpi.com
Rationale for Dedicated Academic Investigation of (S)-Carteolol Hydrochloride
A primary reason for the dedicated investigation of (S)-Carteolol hydrochloride is its partial agonist activity at beta-adrenoceptors. ncats.io This ISA is a distinguishing feature compared to many other beta-blockers. smolecule.com Preclinical studies have sought to characterize this activity, with evidence suggesting that the ISA of carteolol (B1214276) is mediated by β2-adrenoceptors. nih.gov This partial agonism is thought to potentially reduce the severity of certain side effects commonly associated with beta-blockers. ontosight.ai
Furthermore, the stereoselectivity of carteolol enantiomers provides a compelling rationale for specific investigation. Research has indicated that the (S)-enantiomer possesses a higher affinity for high-affinity beta-adrenoceptor binding sites compared to the (R)-form. smolecule.com However, in some tissues, such as the ciliary body, both enantiomers have been shown to have similar binding characteristics, suggesting tissue-specific stereoselectivity. smolecule.com In rabbit models, both the (R)- and (S)-enantiomers of carteolol have been found to reduce intraocular pressure to similar levels when applied topically. caymanchem.com
The following interactive table summarizes key research findings related to the properties of Carteolol and its enantiomers from various preclinical studies.
| Property | Finding | Model/System |
| Receptor Binding | Antagonist of β-adrenergic receptors (Kd = 13 nM). caymanchem.com | Not specified |
| Intrinsic Sympathomimetic Activity (ISA) | The (S)-isomer shows slightly higher intrinsic activity compared to its (R)-counterpart. smolecule.com | Not specified |
| ISA Mediation | The ISA of carteolol is mediated by β2-adrenoceptors. nih.gov | Healthy volunteers |
| Stereoselectivity | The (S)-enantiomer possesses enhanced affinity for high-affinity beta-adrenoceptor binding sites. smolecule.com | Not specified |
| Intraocular Pressure Reduction | The (R) and (S)-enantiomers of carteolol reduce intraocular pressure to similar levels. caymanchem.com | Rabbits (topical application) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59567-88-3 |
|---|---|
Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
InChI Key |
FYBXRCFPOTXTJF-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Origin of Product |
United States |
Stereochemical Research and Enantiomeric Properties of Carteolol
Comparative Studies of (S)- and (R)-Enantiomers in Preclinical Models
Preclinical studies have been instrumental in elucidating the differential effects of the (S)- and (R)-enantiomers of carteolol (B1214276). These investigations have focused on their biological activity and interactions with adrenergic receptors.
Enantiomeric Influence on Biological Activity
Research has demonstrated a clear stereoselectivity in the biological actions of carteolol enantiomers. In studies using guinea-pig taenia caecum, (S)-Carteolol was found to be approximately 10 times more potent in its beta-adrenoceptor blocking action than (R)-Carteolol. nih.gov Furthermore, the beta-adrenomimetic (intrinsic sympathomimetic) action of (S)-Carteolol was about twice as potent as that of the (R)-enantiomer. nih.gov The intrinsic activity for (S)-Carteolol was also slightly but significantly greater than that for (R)-Carteolol. nih.gov
This pronounced difference in potency is a common feature among beta-blockers, where the (S)-enantiomer is typically responsible for the majority of the beta-blocking effect. ualberta.canih.gov The higher potency of the (S)-enantiomer is attributed to its greater affinity for beta-adrenergic receptors. ualberta.ca
| Enantiomer | Beta-Adrenoceptor Blocking Potency Ratio (S vs. R) | Beta-Adrenomimetic Potency Ratio (S vs. R) |
| Carteolol | ~10:1 | ~2:1 |
Stereoselectivity in Receptor Interaction Studies
Stereoselectivity is also evident in how carteolol enantiomers interact with beta-adrenoceptors in different tissues. Studies on guinea-pig models have revealed that in the atria and trachea, the (S)-isomers of carteolol are about 10 times as potent as the (R)-isomers. nih.gov The pKi values, which indicate binding affinity, were significantly larger for the (S)-enantiomers in these tissues, confirming a higher affinity. nih.gov
Interestingly, this stereoselectivity was not observed in the guinea-pig ciliary body. nih.gov In this tissue, the inhibition curves and pKi values for the (S)- and (R)-isomers were not significantly different, suggesting that the high-affinity binding site of beta-adrenoceptors in the ciliary body cannot stereoselectively discriminate between the two enantiomers. nih.gov This tissue-specific difference in stereoselectivity highlights the complexity of drug-receptor interactions. The binding of beta-blocker enantiomers to the receptor is a highly stereoselective process, crucial for their mechanism of action. nih.gov
| Tissue | Potency Ratio of (S)-Carteolol vs. (R)-Carteolol | Stereoselective Discrimination |
| Guinea-Pig Atria | ~10:1 | Yes |
| Guinea-Pig Trachea | ~10:1 | Yes |
| Guinea-Pig Ciliary Body | No significant difference | No |
Significance of Stereochemistry in Drug Discovery and Development
The study of carteolol's enantiomers underscores the critical importance of stereochemistry in the field of pharmacology and drug development. Since biological systems, including receptors and enzymes, are chiral, they can interact differently with the enantiomers of a chiral drug. nih.govpatsnap.comresearchgate.net This can lead to significant differences in pharmacodynamics and pharmacokinetics between enantiomers. researchgate.net
One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. nih.govmdpi.com Therefore, developing a single enantiomer drug can potentially lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov
The case of carteolol, where the (S)-enantiomer is significantly more potent in its primary beta-blocking activity, exemplifies why understanding stereoisomerism is fundamental. nih.gov It allows for a more refined approach to drug design, aiming to maximize therapeutic efficacy while minimizing potential risks associated with the less active or potentially harmful enantiomer. patsnap.combiomedgrid.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize this importance and require that the stereochemistry of chiral drugs be well-characterized during development. researchgate.netmdpi.com
Molecular and Cellular Mechanisms of Action
Beta-Adrenergic Receptor Antagonism
The primary pharmacological action of (S)-Carteolol hydrochloride is the blockade of beta-adrenergic receptors. nih.govdrugbank.com These receptors are integral components of the sympathetic nervous system and are found in various tissues, including the heart, lungs, and eyes. patsnap.com
(S)-Carteolol hydrochloride is classified as a non-selective beta-blocker, meaning it antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.comnih.govtimeofcare.com β1-receptors are predominantly located in the heart, while β2-receptors are found in the lungs, blood vessels, and the ciliary body of the eye. patsnap.comdrugs.com By blocking these receptors, (S)-Carteolol hydrochloride inhibits the binding of catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497), thereby preventing sympathetic stimulation. drugs.com This non-selective action is crucial for its effect on IOP, as β2-receptors in the ciliary body are involved in the production of aqueous humor. patsnap.com
Table 1: Beta-Adrenoceptor Specificity of (S)-Carteolol hydrochloride
| Receptor Subtype | Primary Location | Effect of Blockade by (S)-Carteolol hydrochloride |
|---|---|---|
| Beta-1 (β1) | Heart | Reduction in heart rate and cardiac output. drugs.com |
| Beta-2 (β2) | Lungs, Blood Vessels, Ciliary Body of the Eye | Bronchoconstriction, vasoconstriction, and reduced aqueous humor production. patsnap.comdrugs.com |
A distinguishing feature of carteolol (B1214276), and by extension its (S)- enantiomer, is its intrinsic sympathomimetic activity (ISA). patsnap.comnih.govdrugs.com This means that while it primarily acts as an antagonist, it also possesses partial agonist properties, allowing it to weakly stimulate the beta-adrenergic receptors it blocks. patsnap.comdrugs.com
(S)-Carteolol is a partial agonist with a high affinity for beta-adrenoceptors. ncats.io This partial agonism is mediated by beta-2 adrenoceptors and allows for a fractional stimulation of the receptor. mdpi.com This property is thought to contribute to a diminished impact on heart rate and blood pressure compared to beta-blockers lacking ISA. timeofcare.commdpi.com Studies have shown that the partial agonist effects of carteolol are mediated by atypical beta-adrenoceptors in certain tissues, such as the guinea pig duodenum. nih.gov
In myocardial preparations, the intrinsic sympathomimetic activity of carteolol has been shown to involve cyclic adenosine (B11128) monophosphate (cAMP). nih.gov While low concentrations of carteolol antagonize the positive inotropic effects of isoprenaline, higher concentrations can lead to an increase in the force of contraction. nih.gov This effect is linked to the involvement of cAMP, a crucial second messenger in cardiac myocyte function. nih.govfrontiersin.org Pre-ischemia treatment with carteolol has been found to protect against ischemic cellular injury and promote the repletion of ATP during reperfusion in pig hearts, an effect dependent on its action during the ischemic phase. nih.gov However, it's also noted that carteolol may decrease some indexes of heart rate variability, warranting caution in patients with potential for serious arrhythmia. nih.gov
Table 2: Effects of (S)-Carteolol hydrochloride on Myocardial Parameters
| Parameter | Effect | Underlying Mechanism |
|---|---|---|
| Heart Rate | Can cause a slight increase at higher concentrations. nih.gov | Intrinsic Sympathomimetic Activity (ISA). nih.gov |
| Force of Contraction | Increased at higher concentrations. nih.gov | cAMP-dependent pathway. nih.gov |
| Myocardial Ischemia | Ameliorates exercise-induced ischemia. nih.gov | Reduction of cardiac oxygen demand. nih.gov |
| Heart Rate Variability | May decrease certain indexes. nih.gov | Beta-adrenergic blockade with ISA. nih.gov |
The primary therapeutic application of (S)-Carteolol hydrochloride in ophthalmology stems from its ability to lower IOP. drugs.comnih.govrxlist.com This is achieved predominantly by reducing the production of aqueous humor, the fluid that maintains pressure within the eye. patsnap.comdrugbank.commdpi.com The beta-adrenergic receptors located in the ciliary body of the eye play a pivotal role in regulating aqueous humor secretion. patsnap.com By blocking these receptors, (S)-Carteolol hydrochloride decreases the rate of aqueous humor formation, leading to a reduction in IOP. patsnap.commdpi.com Clinical studies have demonstrated that carteolol can effectively reduce IOP by up to approximately 30% and can also lead to significant reductions in aqueous humor production in patients with primary open-angle glaucoma. researchgate.net Unlike some other beta-blockers, carteolol has been noted to potentially improve perfusion of the optic nerve head. researchgate.net
Effects on Aqueous Humor Production Pathways in Ocular Tissues
Non-Adrenergic Receptor Interactions
Beyond its well-established beta-blocking activity, carteolol has been shown to interact with specific serotonin (B10506) receptor subtypes. A study examining the anti-serotonergic activity of various beta-blockers found that carteolol is an active inhibitor of ligand binding to both 5-HT1A and 5-HT1B recognition sites in brain tissue preparations. nih.gov Specifically, it inhibited the binding of [3H]-8-OH-DPAT to 5-HT1A sites and [125I]ICYP to 5-HT1B sites. nih.gov The same research noted that carteolol is devoid of significant activity at 5-HT1C and 5-HT2 receptor subtypes. nih.gov
Ancillary Pharmacological Activities
(S)-Carteolol hydrochloride exhibits significant antioxidant activities by modulating the levels of reactive oxygen species (ROS). Research has demonstrated that carteolol can protect ocular tissues from oxidative stress induced by ultraviolet (UV) light and visible light.
In a study using cultured lens epithelial cells (LECs), carteolol hydrochloride was shown to suppress the generation of ROS following UVB irradiation. bausch.com This protective effect was concentration-dependent and resulted in an increased number of viable cells after exposure to high-intensity UVB. bausch.com Another study found that pre-treatment with carteolol significantly reduced visible light-induced retinal damage in rats. nih.gov This was achieved by decreasing intracellular ROS production and up-regulating the mRNA levels of key antioxidant enzymes, thioredoxin 1 and glutathione (B108866) peroxidase 1. nih.gov
Table 1: Antioxidant Effects of (S)-Carteolol hydrochloride
| Experimental Model | Stressor | Measured Effect | Effective Concentration | Source |
|---|---|---|---|---|
| Cultured Lens Epithelial Cells | UVB Irradiation | Significant decrease in ROS production | 10⁻³ M | bausch.com |
| Cultured Lens Epithelial Cells | UVB Irradiation | Significant increase in viable cell number | 10⁻³ M | bausch.com |
| In vivo (Pigmented Rats) | Visible Light (8000 lux) | Reduction of retinal damage (ERG & ONL thickness) | N/A (Topical) | nih.gov |
(S)-Carteolol hydrochloride has demonstrated direct anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. An investigation into its effects on lipopolysaccharide (LPS)-induced inflammation in vitro showed significant inhibition of key cytokines. rxlist.comechemi.com
The study used murine macrophages (MPs) and peripheral-blood mononuclear cells (PBMCs) stimulated with LPS. Carteolol hydrochloride was found to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a concentration-dependent manner. rxlist.comechemi.com In contrast, other beta-blocking agents tested in the same study did not show this inhibitory effect, suggesting a unique property of the carteolol molecule. rxlist.comechemi.com
Table 2: Anti-inflammatory Effects of (S)-Carteolol hydrochloride on Cytokine Production
| Cell Type | Stimulant | Inhibited Cytokines | Effective Concentration | Source |
|---|---|---|---|---|
| Murine Macrophages (MPs) | Lipopolysaccharide (LPS) | TNF-α, IL-6 | ≥ 10⁻⁵ M | rxlist.comechemi.com |
Membrane-Stabilizing Properties
(S)-Carteolol hydrochloride is broadly classified as a nonselective beta-adrenergic blocking agent that is generally described as lacking significant membrane-stabilizing activity (MSA) nih.govdrugs.comrxlist.compediatriconcall.com. This activity, also known as a local anesthetic effect, is the ability of a compound to block sodium channels, thereby inhibiting the propagation of action potentials across nerve cell membranes tandfonline.comwikipedia.org. However, specific research findings present a more nuanced view of this property.
In a clinical setting, a study on healthy human eyes found that a 2% solution of carteolol did not lead to a statistically significant decrease in corneal sensitivity when compared to a placebo. This was in contrast to metipranolol (B1676499) 0.6%, which did produce a measurable, albeit moderate, local anesthetic effect on the cornea nih.gov.
Conversely, research using a rat model of infiltrative cutaneous analgesia has demonstrated that (S)-Carteolol hydrochloride can produce a local anesthetic effect tandfonline.comnih.gov. The mechanism is attributed to the ability of some beta-blockers, including carteolol, to block sodium channels and inhibit veratridine-evoked Na+ influx tandfonline.com. In this model, while carteolol was found to be less potent than the standard local anesthetic bupivacaine, it produced a significantly longer duration of analgesia on an equipotent basis tandfonline.comnih.gov.
Comparative Analgesic Efficacy of (S)-Carteolol hydrochloride in a Rat Model
| Compound | ED₅₀ (50% Effective Dose) in µmol | Key Finding |
|---|---|---|
| Bupivacaine | 0.40 | High potency, standard local anesthetic. |
| Oxprenolol | 2.33 | More potent than (S)-Carteolol hydrochloride. |
| (S)-Carteolol hydrochloride | 4.86 | Less potent than bupivacaine, but exhibits a longer duration of action tandfonline.comnih.gov. |
This data is derived from a study on infiltrative cutaneous analgesia in a rat model.
Endothelium-Dependent Vascular-Relaxant Effects
The interaction of (S)-Carteolol hydrochloride with the vascular endothelium is multifaceted, involving the modulation of several signaling pathways rather than direct vasodilation.
Studies conducted on isolated canine coronary and femoral arteries have shown that (S)-Carteolol hydrochloride does not, by itself, induce endothelium-dependent relaxations nih.gov. Its effects are primarily modulatory, influencing the release of and response to other vasoactive substances.
Key research findings include:
Augmentation of Basal Relaxing Factor Release : In bioassay experiments, carteolol was found to augment the basal release of relaxing factors from the endothelium of the femoral artery. This effect was prevented by indomethacin (B1671933), a cyclooxygenase inhibitor, which strongly suggests that this action is mediated by the release of vasodilator prostaglandins (B1171923) nih.govresearchgate.net.
Potentiation of Alpha-2 Adrenergic Relaxation : Carteolol enhances the endothelium-dependent relaxations induced by the alpha-2 adrenergic agonist UK 14,304. This potentiation was prevented by propranolol (B1214883), indicating that this is a beta-adrenoceptor-mediated effect nih.gov.
Inhibition of Hypoxic Contraction : The compound has been shown to inhibit the endothelium-dependent hypoxic contraction of the canine coronary artery nih.govresearchgate.net.
Specificity of Action : Carteolol did not modify the endothelium-dependent relaxations in response to a range of other agonists, including acetylcholine, adenosine diphosphate, bradykinin, thrombin, and the Ca²⁺-ionophore A23187 nih.gov.
Interestingly, in a different experimental model using isolated porcine ciliary arteries pre-contracted with endothelin-1 (B181129) or a thromboxane (B8750289) A2 analog, carteolol evoked marked relaxations that were found to be endothelium-independent nih.gov. This highlights that the vascular effects of carteolol can be complex and depend on the specific vascular bed and experimental conditions.
Summary of Research Findings on the Endothelium-Dependent Effects of (S)-Carteolol hydrochloride
| Experimental Model / Condition | Effect of (S)-Carteolol hydrochloride | Modulating Agent & Outcome |
|---|---|---|
| Canine Femoral Artery (Basal State) | Augmented the basal release of relaxing factors. | Indomethacin : Prevented the effect, indicating a prostaglandin-mediated pathway nih.gov. |
| Canine Femoral Artery with Alpha-2 Agonist (UK 14,304) | Increased endothelium-dependent relaxations. | Propranolol : Prevented the effect, indicating a beta-adrenoceptor-mediated mechanism nih.gov. |
| Canine Coronary Artery (Hypoxia) | Inhibited endothelium-dependent contraction. | Not Applicable |
| Canine Arteries with Various Agonists | Did not modify relaxations. | Agonists Used : Acetylcholine, adenosine diphosphate, bradykinin, thrombin, Ca²⁺-ionophore A23187 nih.gov. |
Preclinical Pharmacodynamics in in Vitro and in Vivo Models
Receptor Binding and Affinity Studies
Studies have been conducted to determine the binding characteristics of carteolol (B1214276) to beta-adrenergic receptors, revealing a complex interaction profile.
Determination of Dissociation Constants (Kd values)
The affinity of carteolol for β1-adrenoceptors has been quantified through radioligand binding studies. These experiments have shown that carteolol interacts with both high- and low-affinity states of the receptor. The binding affinity constants (expressed as pKd values) for these sites have been determined in guinea pig cardiac membranes. Carteolol's affinity for the low-affinity site is particularly relevant to its agonistic properties. nih.gov
Table 1: Binding Affinity (pKd) of Carteolol for β1-Adrenoceptor Sites in Guinea Pig Cardiac Membranes nih.gov
| Receptor Site | pKd Value |
|---|---|
| High-Affinity Site | 8.73 |
| Low-Affinity Site | 5.96 |
Competition Binding Assays (e.g., with [3H]CGP12177)
Competition binding assays using the radioligand (-)[3H]CGP12177 have been instrumental in elucidating the binding mode of carteolol to β1-adrenoceptors in guinea pig myocardial preparations. nih.gov In these assays, carteolol competes with (-)[3H]CGP12177 for binding sites on the receptor. The results demonstrated that carteolol binds to both a high-affinity site and a low-affinity site of the β1-adrenoceptors. nih.gov This contrasts with other compounds like xamoterol (B1682282), which only compete for the high-affinity site. nih.gov The interaction with the high-affinity site is correlated with its antagonistic actions, while its binding to the low-affinity site is related to its partial agonist activity. nih.gov
In Vitro Functional Assays
The functional consequences of carteolol's receptor binding have been examined in isolated cardiac tissues, providing insights into its effects on heart rate and contractility.
Effects on Cardiac Preparations (e.g., guinea pig myocardium, rat left atrium, Langendorff perfused hearts)
In vitro studies on isolated cardiac preparations, such as guinea pig spontaneously beating atria, have shown that carteolol exhibits partial agonist activity. nih.govresearchgate.net It produces concentration-dependent positive chronotropic (heart rate) and inotropic (force of contraction) effects. nih.govresearchgate.net However, at higher concentrations, these effects may decrease. researchgate.net The Langendorff isolated heart perfusion technique is a powerful method for assessing cardiac hemodynamics, such as contractile function and heart rate, and is used to screen the effects of pharmacological agents like beta-blockers. nih.govwikipedia.org
Inotropic and Chronotropic Effects
In spontaneously beating guinea pig atria, carteolol elicits both positive chronotropic and inotropic effects. researchgate.net The potency and maximal effect of these actions have been quantified and compared to the full agonist, isoprenaline. The effects are rapid in onset, reaching their peak within minutes of application. researchgate.net
Table 2: Functional Effects of Carteolol on Guinea Pig Atria researchgate.net
| Effect | Parameter (pD2) | Maximal Effect (% of Isoprenaline Emax) |
|---|---|---|
| Chronotropic (Rate) | 6.33 ± 0.08 | 27.24 ± 4.92% |
| Inotropic (Force) | 6.30 ± 0.11 | Not specified |
Attenuation of Isoprenaline-Induced Effects
Carteolol functions as a potent antagonist of the cardiac effects induced by the non-selective β-agonist isoprenaline. nih.gov In isolated guinea pig atrium, carteolol effectively blocks the positive inotropic and chronotropic effects of isoprenaline. researchgate.net Studies have shown that the concentrations of carteolol required to produce its antagonistic effects are significantly lower (by approximately 3 log units) than the concentrations that cause its cardiostimulant (agonist) effects. nih.gov This demonstrates a clear separation between its blocking and intrinsic sympathomimetic activities. The injection of a beta-blocker like propranolol (B1214883) before isoprenaline administration has been shown to almost completely prevent the effects of isoprenaline in rat myocardium. nih.gov
Vascular Effects in Isolated Arteries (e.g., femoral, tail arteries)
(S)-Carteolol hydrochloride has demonstrated notable effects on vascular tissues in preclinical studies. In isolated canine femoral arteries, carteolol was found to augment the basal release of relaxing factors from the endothelium. This effect was preventable by indomethacin (B1671933), suggesting a mechanism involving prostaglandins (B1171923). Furthermore, in rings of femoral arteries, carteolol enhanced endothelium-dependent relaxations induced by the alpha-2 adrenergic agonist UK 14,304 nih.gov.
In studies with peripheral arteries, including the femoral and tail arteries from rats, carteolol exerted relaxing effects that were independent of the endothelium and were sensitive to high concentrations of conventional β-blockers. These findings suggest that carteolol can be categorized as a non-conventional partial agonist of vascular β-adrenoceptors.
Protection Against Oxidative Stress in Cultured Cells
(S)-Carteolol hydrochloride exhibits significant protective effects against oxidative stress in various cultured ocular cells. These antioxidant properties are crucial in mitigating cellular damage induced by environmental stressors.
Ultraviolet (UV) radiation is a known contributor to the formation of cataracts, partly through the generation of reactive oxygen species (ROS) in lens epithelial cells (LECs). Studies have shown that carteolol hydrochloride can protect these cells from UV-induced damage. At a concentration of 10⁻³ M, carteolol hydrochloride significantly decreased the amount of ROS in cultured LECs following exposure to UVB radiation at intensities of 100, 200, and 400 mJ/cm². This reduction in oxidative stress was accompanied by a significant increase in the number of viable cells after exposure to 400 mJ/cm² of UVB radiation nih.gov. However, lower concentrations of 10⁻⁴ M and 10⁻⁵ M did not show a significant effect on ROS levels or cell viability nih.gov.
Table 1: Effect of (S)-Carteolol Hydrochloride on UV-Induced Damage in Lens Epithelial Cells
| Carteolol HCl Concentration | UVB Intensity | Outcome |
|---|---|---|
| 10⁻³ M | 100, 200, 400 mJ/cm² | Significantly decreased ROS levels |
| 10⁻³ M | 400 mJ/cm² | Significantly increased viable cell number |
In a model of oxidative stress induced by L-buthionine-(S,R)-sulfoximine (BSO) and glutamate in the murine photoreceptor cell line 661W, carteolol demonstrated protective effects. Treatment with carteolol significantly inhibited the cell death induced by BSO/glutamate. This cytoprotective effect was associated with a reduction in caspase-3/7 activity and a decrease in the production of reactive oxygen species (ROS) researchgate.net.
Table 2: Protective Effects of (S)-Carteolol Hydrochloride on BSO/Glutamate-Stressed 661W Murine Photoreceptor Cells
| Treatment | Effect on Cell Death | Effect on Caspase-3/7 Activity | Effect on ROS Production |
|---|
Immunomodulatory Effects on Macrophages and Peripheral Blood Mononuclear Cells (PBMCs)
(S)-Carteolol hydrochloride has been shown to possess immunomodulatory properties by inhibiting the production of pro-inflammatory cytokines. In studies using mouse macrophages (MPs) and peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), carteolol hydrochloride demonstrated a significant inhibitory effect on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govarvojournals.org. Specifically, this inhibition was observed at concentrations of 10⁻⁵ M and higher in macrophages and at 10⁻⁶ M and higher in PBMCs nih.govarvojournals.org.
Table 3: Immunomodulatory Effects of (S)-Carteolol Hydrochloride
| Cell Type | Carteolol HCl Concentration | Effect on TNF-α and IL-6 Production |
|---|---|---|
| Murine Macrophages (MPs) | ≥ 10⁻⁵ M | Significant inhibition |
In Vivo Animal Model Studies
Intraocular Pressure (IOP) Reduction in Rabbits and Monkeys
(S)-Carteolol hydrochloride is well-established for its efficacy in lowering intraocular pressure (IOP), a key factor in the management of glaucoma. This has been demonstrated in various animal models.
In pigmented rabbits, a single instillation of 2% carteolol was found to significantly reduce IOP by approximately 9 mm Hg in both the treated and contralateral eyes.
Clinical trials in humans have shown that 1% Carteolol Hydrochloride Ophthalmic Solution, administered topically twice daily for 1.5 to 3 months, resulted in a median IOP reduction of 22% to 25% bausch.com. While specific quantitative data from monkey studies were not detailed in the provided search results, the IOP-lowering efficacy of carteolol is generally considered to be similar to that of other ocular beta-adrenoceptor antagonists like timolol (B1209231) in patients with open-angle glaucoma or ocular hypertension.
Table 4: Effect of (S)-Carteolol Hydrochloride on Intraocular Pressure in Rabbits
| Animal Model | Carteolol Concentration | Route of Administration | IOP Reduction |
|---|
Cardiovascular Effects in Vagotomized Dogs
In vitro studies on isolated canine coronary arteries have demonstrated the beta-adrenergic antagonistic properties of Carteolol hydrochloride. Specifically, it has been shown to inhibit the relaxation of these arteries induced by isoproterenol nih.gov. This action is consistent with its classification as a beta-adrenolytic agent, capable of blocking both beta-1 and beta-2 receptors, which leads to hemodynamic changes in addition to direct cardiac effects nih.gov.
Pharmacological investigations in canine models confirm that Carteolol hydrochloride acts as a beta-adrenergic antagonist nih.gov. In isolated canine coronary artery rings, Carteolol hydrochloride effectively inhibited the relaxation typically caused by the beta-adrenergic agonist isoproterenol nih.gov. General pharmacological studies in dogs and other animal species have established that Carteolol hydrochloride produces hemodynamic changes and can influence heart rate nih.gov. In low concentrations, it tends to slow the heart rate, a characteristic effect of beta-blockade nih.gov.
Retinal Protective Effects Against Light-Induced Damage in Rats
(S)-Carteolol hydrochloride has demonstrated significant neuroprotective effects against light-induced retinal damage in in vivo rat models. nih.govnih.gov Studies show that pretreatment with carteolol eye drops can mitigate the physiological and morphological damage caused by excessive light exposure. nih.govnih.govvetlexicon.com
Exposure to intense visible light is known to cause a significant reduction in the amplitudes of the a- and b-waves of the electroretinogram (ERG), indicating functional damage to photoreceptors and other retinal cells. In studies on pigmented rats, pretreatment with Carteolol hydrochloride significantly lessened these light-induced decreases in ERG amplitudes compared to saline-treated controls. nih.govnih.govvetlexicon.com
| Parameter | Normal (No Light) | Saline + Light Exposure | Carteolol + Light Exposure |
|---|---|---|---|
| a-wave Amplitude (μV) | Data not available | Significantly reduced vs. Normal | Significantly higher vs. Saline |
| b-wave Amplitude (μV) | Data not available | Significantly reduced vs. Normal | Significantly higher vs. Saline |
Morphological analysis of retinal tissue post-light exposure reveals a marked thinning of the outer nuclear layer (ONL), which primarily contains the cell bodies of photoreceptors. vetlexicon.commdpi.com Pre-treatment with Carteolol hydrochloride has been shown to significantly alleviate this light-induced thinning of the ONL, indicating a preservation of photoreceptor cells. nih.govnih.govmdpi.com The protective effect is quantifiable by measuring the ratio of the ONL thickness to the total retinal thickness. nih.govmdpi.com
| Treatment Group | Ratio of ONL Thickness to Total Retinal Thickness |
|---|---|
| Normal (No Light) | Baseline |
| Saline + Light Exposure | Markedly reduced vs. Normal |
| Carteolol + Light Exposure | Significantly preserved vs. Saline |
The protective effects of Carteolol hydrochloride are linked to its ability to modulate oxidative stress. nih.govnih.gov Following intense light exposure, there is an increase in markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), an indicator of oxidative DNA damage, within the ONL. nih.govvetlexicon.comiris-pharma.com Treatment with Carteolol hydrochloride markedly inhibits the formation of 8-OHdG-positive cells. nih.goviris-pharma.com Furthermore, Carteolol hydrochloride has been found to up-regulate the mRNA levels of key antioxidant enzymes, including thioredoxin 1 and glutathione (B108866) peroxidase 1, in the retina compared to saline-treated groups. nih.govnih.gov This enhancement of the retina's intrinsic antioxidative potential contributes to its protective action against photo-oxidative stress. nih.govnih.gov
| Oxidative Stress Marker | Effect of Carteolol hydrochloride Treatment |
|---|---|
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly decreased number of positive cells in ONL vs. saline control |
| Thioredoxin 1 mRNA | Significantly up-regulated vs. saline control |
| Glutathione peroxidase 1 mRNA | Significantly up-regulated vs. saline control |
Ocular Hemodynamic Effects
Preclinical studies in animal models indicate that Carteolol hydrochloride has a positive effect on ocular blood flow. In albino rabbits, long-term topical administration of Carteolol hydrochloride was shown to significantly increase the blood velocity in the optic nerve head tissue. nih.gov This effect was observed in both the treated eye and the contralateral vehicle-treated eye, suggesting a potential systemic or crossover effect. nih.gov Another study in hypercholesterolemic rats demonstrated that intravenous carteolol could prevent leukocyte entrapment in the retinal microcirculation, a factor that can impede blood flow and contribute to microvascular dysfunction. arvojournals.org These findings suggest that Carteolol hydrochloride can improve ocular hemodynamics by enhancing blood velocity and maintaining microcirculatory patency. nih.govarvojournals.org
Corneal Cell Response and Viability in Feline Models
In vivo studies using feline models have been conducted to assess the cytotoxicity of Carteolol hydrochloride on corneal endothelial cells. Feline corneal endothelial cells are considered a suitable model as they, like human corneal endothelial cells, have limited proliferative capacity.
In an in vivo study, the application of a 2% carteolol solution to the corneas of cats for seven days induced notable cytotoxic effects on the feline corneal endothelial (FCE) cells. nih.gov This exposure led to a decline in the monolayer density and a shedding of the FCE cells. nih.govarvojournals.org
Morphologically, the treatment resulted in an increase in the average size of the endothelial cells compared to control eyes. nih.govarvojournals.org Electron microscopy revealed disordered cell structure, a decrease in microvilli on the cell surface, destruction of intercellular tight junctions, and swollen mitochondria. nih.gov Furthermore, staining indicated that the nuclear DNA of most corneal endothelial cells in the carteolol-treated feline tissue was fragmented, suggesting an apoptosis-inducing effect. nih.gov These findings demonstrate that 2% carteolol can be cytotoxic to the corneal endothelium in feline models, causing a reduction in cell density and significant alterations in cell morphology. nih.govarvojournals.org
Table 3: Effects of 7-Day Topical 2% Carteolol Treatment on Feline Corneal Endothelial Cells
| Parameter | Observation in Carteolol-Treated Eyes | Comparison to Control |
| Endothelial Cell Density (ECD) | Decreased | P < 0.01 |
| Average Cell Size | Increased | P < 0.01 |
| Cell Morphology | Disordered structure, decreased microvilli, swollen mitochondria, impaired cell junctions | Altered |
| Cell Integrity | Shedding of endothelial cells, DNA fragmentation (apoptosis) | Damaged |
Preclinical Pharmacokinetics and Biotransformation in Animal Models
Absorption Characteristics
Studies conducted in rats and dogs have shown that the oral absorption of Carteolol (B1214276) hydrochloride is substantial, with the proportion of the compound absorbed after oral administration ranging from 60% to 80% nih.gov. The rate of absorption has been quantified in several animal models. Investigations measuring the absorption rate constant (Ka) after oral administration found species-specific differences.
In rats, the absorption rate constant was determined to be 1.89 hr⁻¹ nih.gov. In dogs and rabbits, the constants were found to be 1.04 hr⁻¹ and 1.54 hr⁻¹, respectively nih.gov. These findings indicate efficient uptake of the compound from the gastrointestinal tract in these preclinical models.
Distribution Profile
The distribution of Carteolol hydrochloride has been characterized through various preclinical studies, focusing on its dissemination into different tissues and its ability to cross physiological barriers.
Following topical ocular administration in animal models, Carteolol hydrochloride demonstrates a distinct distribution pattern within the eye. In pigmented rabbits, after a single instillation of ¹⁴C-labeled Carteolol, radioactivity reached its highest levels in the iris and ciliary body at 24 hours nih.gov. Another study in rabbits confirmed that when administered as eyedrops, Carteolol hydrochloride was predominantly distributed to the anterior segment of the eye, including the aqueous humor and the iris nih.gov. The compound shows significant accumulation in pigmented ocular tissues, with an elimination half-life of approximately 15 days from these tissues nih.gov. No significant accumulation was noted in other non-pigmented ocular tissues nih.gov.
Distribution studies have provided evidence regarding the ability of Carteolol hydrochloride to cross major biological barriers. Research in rats and dogs has indicated the existence of a blood-brain barrier that limits the compound's entry into the central nervous system nih.gov. Furthermore, studies in mice have demonstrated the presence of a placental barrier, suggesting restricted passage from maternal to fetal circulation nih.gov.
In pharmacokinetic investigations, the binding of Carteolol hydrochloride to plasma proteins has been characterized as minimal nih.gov. The low degree of protein binding suggests that a larger fraction of the drug is free in the circulation to distribute to tissues and exert its pharmacological effects.
The potential for Carteolol hydrochloride to be excreted into milk has been confirmed in animal models. Studies in lactating rats have demonstrated the passage of the compound into milk, indicating that maternal administration can lead to exposure in nursing offspring nih.gov.
Metabolic Pathways and metabolite Identification
The biotransformation of Carteolol hydrochloride has been investigated in several animal species, leading to the identification of its primary metabolites. The main metabolic pathway involves hydroxylation of the quinolinone ring system.
In both dogs and rats, the principal metabolite identified is 8-hydroxycarteolol (B1208612) nih.gov. This metabolite is not only a product of biotransformation but is also pharmacologically active nih.gov. Further metabolism occurs through conjugation pathways. Glucuronides of both the parent compound, Carteolol, and its hydroxylated metabolite, 8-hydroxycarteolol, have been identified as major metabolites in dogs and rats nih.gov.
| Parent Compound | Metabolic Pathway | Identified Metabolites | Animal Models |
|---|---|---|---|
| Carteolol hydrochloride | Hydroxylation | 8-hydroxycarteolol nih.gov | Rats, Dogs nih.gov |
| Carteolol hydrochloride | Glucuronidation | Carteolol glucuronide nih.gov | Rats, Dogs nih.gov |
| 8-hydroxycarteolol | Glucuronidation | 8-hydroxycarteolol glucuronide nih.gov | Rats, Dogs nih.gov |
Elimination Kinetics
The elimination of carteolol from the body in animal models involves both metabolic conversion and direct excretion of the unchanged drug and its metabolites. nih.gov The rate and route of elimination show significant variation between different species. nih.gov
The elimination half-life of carteolol has been determined in several animal species, showing relatively rapid clearance from the plasma. nih.govnih.gov In rats, dogs, and rabbits, the plasma half-life is generally observed to be between 1.2 and 3.0 hours, independent of whether the administration is oral or intravenous. nih.govnih.gov More specific studies have reported the plasma half-life ranges as 1.22 to 1.45 hours in rats, 1.73 to 2.08 hours in dogs, and 1.42 to 1.43 hours in rabbits. nih.gov
| Animal Species | Elimination Half-Life (Hours) | Source |
|---|---|---|
| Rats | 1.22 - 1.45 | nih.gov |
| Dogs | 1.73 - 2.08 | nih.gov |
| Rabbits | 1.2 - 3.0 | nih.gov |
The primary routes of excretion for carteolol and its metabolites demonstrate notable species-specific differences. nih.gov In dogs, the predominant pathway for elimination is through the kidneys, with the majority of the substance being excreted renally. nih.gov Conversely, in rats, biliary elimination is the main route of excretion. nih.gov
| Animal Species | Primary Excretion Route | Source |
|---|---|---|
| Dogs | Renal (Kidneys) | nih.gov |
| Rats | Biliary (Bile) | nih.gov |
Molecular and Cellular Pathology Research
Cytotoxicity Studies in Ocular Cell Lines
Research into the molecular and cellular pathology of (S)-Carteolol hydrochloride has revealed significant cytotoxic effects on ocular cell lines, particularly human corneal endothelial cells (HCECs).
Dose- and Time-Dependent Effects on Human Corneal Endothelial Cells (HCECs)
Studies have demonstrated that (S)-Carteolol hydrochloride exhibits both dose- and time-dependent cytotoxicity towards HCECs. In vitro experiments where HCECs were treated with (S)-Carteolol hydrochloride at concentrations ranging from 0.015625% to 2% for durations between 2 and 28 hours resulted in observable morphological changes, decreased cell viability, and increased permeability of the plasma membrane. nih.gov These cytotoxic effects were found to be directly proportional to the concentration and the duration of exposure.
| Concentration (%) | Time (hours) | Cell Viability (% of control) |
|---|---|---|
| 0.015625 | 28 | Reduced |
| 0.25 | 28 | Significantly Reduced |
| 0.5 | 28 | Severely Reduced |
| 2 | 28 | Drastically Reduced |
Apoptosis Induction and Pro-Apoptotic Pathway Investigations
Lower concentrations of (S)-Carteolol hydrochloride (ranging from 0.015625% to 0.25%) have been shown to induce apoptosis in HCECs. nih.govfrontiersin.org This programmed cell death is characterized by several hallmark features, including chromatin condensation, the formation of typical intranucleosomal DNA laddering patterns, G1 cell-cycle arrest, externalization of phosphatidylserine, and the formation of apoptotic bodies. nih.govfrontiersin.org
The apoptotic process initiated by low-dose (S)-Carteolol hydrochloride involves the activation of multiple caspases. nih.gov Treatment of HCECs with 0.25% (S)-Carteolol hydrochloride led to the activation of caspases-2, -3, -8, and -9. nih.gov Further investigation into the timeline of activation revealed that caspase-2 reached its peak activation at 4 hours, followed by caspase-9 at 6 hours, indicating a sequential activation of these initiator caspases. nih.gov The activation of both initiator caspases (caspase-2, -8, -9) and the executioner caspase (caspase-3) confirms the involvement of both intrinsic and extrinsic apoptosis pathways. nih.gov
| Caspase | Activation Status | Peak Activation Time (hours) |
|---|---|---|
| Caspase-2 | Activated | 4 |
| Caspase-3 | Activated | Not Specified |
| Caspase-8 | Activated | Not Specified |
| Caspase-9 | Activated | 6 |
The intrinsic, or mitochondrial-dependent, pathway plays a crucial role in (S)-Carteolol hydrochloride-induced apoptosis. nih.govfrontiersin.org This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bad). nih.govnih.govcellsignal.com
Treatment with 0.25% (S)-Carteolol hydrochloride resulted in a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and an upregulation of the pro-apoptotic proteins Bax and Bad. nih.govfrontiersin.org This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to disruption of the mitochondrial transmembrane potential (ΔΨm) and subsequent release of cytochrome c (Cyt. c) and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. nih.govfrontiersin.org The release of cytochrome c is a critical step that leads to the activation of caspase-9, further propagating the apoptotic cascade. nih.govnih.gov
| Protein | Family | Effect of Treatment |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulated |
| Bcl-xL | Anti-apoptotic | Downregulated |
| Bax | Pro-apoptotic | Upregulated |
| Bad | Pro-apoptotic | Upregulated |
| Cytochrome c (Cyt. c) | Mitochondrial protein | Released into cytoplasm |
| AIF | Mitochondrial protein | Released into cytoplasm |
Necroptosis Induction via RIPK/MLKL Pathway
In contrast to the apoptotic effects observed at lower concentrations, high-dose (S)-Carteolol hydrochloride (0.5% to 2%) induces a different form of programmed cell death known as necroptosis in HCECs. nih.govfrontiersin.org Necroptosis is a regulated form of necrosis. nih.gov Morphological characteristics of this process include an uneven distribution of chromatin, marginalization, and dispersed DNA degradation. nih.govfrontiersin.org
This form of cell death is critically dependent on the receptor-interacting protein kinase (RIPK) and mixed lineage kinase domain-like (MLKL) signaling pathway. nih.govfrontiersin.org High concentrations of (S)-Carteolol hydrochloride were found to increase the expression of RIPK1, RIPK3, MLKL, and phosphorylated MLKL (pMLKL). nih.govfrontiersin.org The activation of this pathway leads to the execution of necroptotic cell death. nih.gov Notably, the administration of necrostatin-1, a selective inhibitor of RIPK1, significantly dampened the increased expression of these necroptosis-related proteins, confirming that high-dose (S)-Carteolol hydrochloride induces necroptosis in HCECs through the activation of the RIPK/MLKL pathway. nih.gov
Synthetic Chemistry and Structural Elucidation
Synthetic Pathways for Carteolol (B1214276) Hydrochloride
The synthesis of Carteolol hydrochloride is a multi-step process that begins with readily available precursors. The common industrial synthesis routes typically produce a racemic mixture of Carteolol, which is then resolved to isolate the desired (S)-enantiomer, or employ a stereospecific synthesis strategy. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
A widely described pathway commences with cyclohexane-1,3-dione. The process involves the construction of the 5-hydroxy-3,4-dihydroquinolin-2-one core, followed by the attachment of the aminopropoxy side chain. The reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone with tert-butylamine (B42293) opens the epoxide ring to form the Carteolol base. This is followed by treatment with hydrochloric acid to yield Carteolol hydrochloride.
The synthesis of Carteolol proceeds through several critical chemical intermediates. Each intermediate represents a key transformation in the construction of the final molecular architecture. The primary stages are outlined below:
Formation of 3-amino-2-cyclohexen-1-one: The synthesis begins with the reaction of cyclohexane-1,3-dione with ammonia. This step introduces the first nitrogen atom required for the quinolinone ring system.
Cyclization to form Tetrahydro-2,5(1H,6H)-quinolinedione: The resulting enaminone is then cyclized with acrylic acid. This reaction builds the heterocyclic portion of the molecule.
Aromatization to 5-hydroxy-3,4-dihydro-2(1H)-quinolone: The dione (B5365651) intermediate is dehydrogenated, typically using a catalyst like palladium on carbon (Pd/C), to create the aromatic ring and the crucial hydroxyl group. This intermediate is the core phenolic structure to which the side chain is attached.
Etherification to 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone: The phenolic hydroxyl group of 5-hydroxy-3,4-dihydro-2(1H)-quinolone is reacted with epichlorohydrin (B41342) in the presence of a base. This reaction forms an epoxide intermediate, which is essential for introducing the propanolamine (B44665) side chain. This epoxide is a key chiral building block if an enantioselective synthesis is pursued.
Ring-opening to form Carteolol: The final step in forming the base molecule involves the nucleophilic attack of tert-butylamine on the epoxide ring of the previous intermediate. This opens the ring and attaches the characteristic side chain of beta-blockers.
The following table summarizes these key intermediates and their roles in the synthetic pathway.
| Intermediate Name | Chemical Formula | Role in Synthesis |
| 3-amino-2-cyclohexen-1-one | C₆H₉NO | Introduction of the first nitrogen atom and formation of a reactive enaminone. |
| Tetrahydro-2,5(1H,6H)-quinolinedione | C₉H₁₁NO₂ | Product of cyclization, forming the basic bicyclic quinoline (B57606) skeleton. |
| 5-hydroxy-3,4-dihydro-2(1H)-quinolone | C₉H₉NO₂ | Core aromatic structure created via dehydrogenation; provides the phenolic -OH for side chain attachment. |
| 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone | C₁₂H₁₃NO₃ | Key epoxide intermediate formed by etherification; allows for the subsequent addition of the amino-alcohol side chain. |
Crystal Structure Analysis of Carteolol Hydrochloride
The three-dimensional arrangement of molecules in the solid state is determined through crystal structure analysis, most definitively by single-crystal X-ray diffraction. While a specific, publicly available crystal structure determination for the (S)-enantiomer of Carteolol hydrochloride was not identified, the principles of crystallography allow for a detailed and scientifically accurate prediction of its structural characteristics.
The crystal system and space group are fundamental properties that describe the symmetry of a crystal. These are determined by analyzing the diffraction pattern of X-rays passing through a single crystal of the substance.
Crystal System: This classification is based on the geometry of the unit cell, which is the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
Space Group: This provides a more detailed description of the symmetry, including translational symmetry elements like screw axes and glide planes, in addition to the point group symmetry (rotations, reflections, inversions). As (S)-Carteolol hydrochloride is a chiral compound, it is constrained to crystallize in one of the 65 chiral space groups, which lack inversion centers or mirror planes.
The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters precisely define the size and shape of the repeating volume in the crystal.
The conformation of the (S)-Carteolol hydrochloride molecule within this unit cell would be a result of minimizing steric strain and maximizing favorable intermolecular interactions. The dihydroquinolinone ring system is largely planar, particularly the aromatic portion. The propanolamine side chain is flexible, with rotations possible around the C-O and C-C single bonds. The bulky tert-butyl group would orient itself to minimize steric hindrance with the rest of the molecule and its neighbors in the crystal lattice.
The crystal packing of (S)-Carteolol hydrochloride is dominated by a network of strong intermolecular interactions, particularly hydrogen bonds. The molecule contains multiple functional groups that can act as hydrogen bond donors and acceptors. The protonated secondary amine (R₂NH₂⁺), the secondary alcohol (-OH), and the amide N-H are strong hydrogen bond donors. Potential acceptors include the keto and amide carbonyl oxygens (C=O), the ether oxygen (-O-), the hydroxyl oxygen, and, crucially, the chloride counter-ion (Cl⁻).
These interactions would create a robust, three-dimensional lattice. A probable arrangement involves the protonated amine and the hydroxyl group forming strong hydrogen bonds with the chloride ion and with the carbonyl oxygen atoms of neighboring molecules. The amide N-H group would also participate in hydrogen bonding, likely with the carbonyl oxygen of another molecule, forming chains or sheets.
The table below outlines the potential hydrogen bonding interactions within the crystal structure.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction |
| Secondary Amine (-NH₂⁺-) | Chloride Ion (Cl⁻), Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Intermolecular |
| Hydroxyl Group (-OH) | Chloride Ion (Cl⁻), Carbonyl Oxygen (C=O), Ether Oxygen (-O-), Hydroxyl Oxygen (-OH) | Intermolecular |
| Amide Group (N-H) | Carbonyl Oxygen (C=O), Chloride Ion (Cl⁻) | Intermolecular |
The actual bond angles and lengths within the (S)-Carteolol hydrochloride molecule will deviate from the idealized values predicted by simple VSEPR theory (e.g., 109.5° for sp³ hybridized carbons, 120° for sp² hybridized carbons). These distortions are caused by several factors:
Steric Hindrance: The large tert-butyl group exerts significant steric pressure on the adjacent methylene (B1212753) group and the secondary amine, which can lead to the widening of some bond angles to relieve this strain.
Electron Pair Repulsion: Lone pairs of electrons on the oxygen and nitrogen atoms occupy more space than bonding pairs. This increased repulsion forces the bonded atoms closer together, resulting in bond angles that are smaller than the ideal values. For example, the C-O-C angle of the ether linkage and the C-N-C angle of the amine would be influenced by this effect.
Crystal Packing Forces: The forces exerted by neighboring molecules in the tightly packed crystal lattice can cause minor distortions in bond lengths and angles compared to the molecule's conformation in the gas phase or in solution.
Analytical Methodologies for Research and Quality Control
Spectrophotometric Methods Development and Validation
Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative analysis of Carteolol (B1214276) hydrochloride. These methods are based on the principle that the drug absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
A straightforward and reproducible UV spectrophotometric method has been developed for the estimation of Carteolol hydrochloride in its pure API form. researchgate.net This method relies on measuring the absorption of UV radiation by the molecule. In a study, the analysis was conducted using simulated tear fluid as the solvent, which is relevant to its ophthalmic use. The maximum absorption wavelength (λ max) for Carteolol hydrochloride in this medium was determined to be 229 nm. researchgate.net
The method demonstrated compliance with Beer's law, which states that there is a linear relationship between the absorbance and the concentration of an analyte. For Carteolol hydrochloride, this linearity was observed over a concentration range of 2-20 µg/ml. researchgate.net The high correlation coefficient (0.999) from the calibration curve indicates a strong linear relationship, confirming the method's suitability for quantitative analysis. researchgate.net
To enhance sensitivity and selectivity, spectrophotometric methods can be based on the formation of colored complexes. An accurate and sensitive method for the determination of Carteolol involves the formation of an ion-pair complex. hilarispublisher.comresearchgate.net This technique is predicated on the reaction between the basic Carteolol molecule and an acidic dye.
In one such method, Carteolol hydrochloride is reacted with Alizarin yellow R Sodium salt (AR) in an alkaline medium at a pH of 11.20, using a Britton buffer. hilarispublisher.comresearchgate.net This reaction results in the formation of a stable, red-colored ion-pair complex, which can be quantified by measuring its absorbance. hilarispublisher.com The resulting complex exhibits maximum absorbance at a wavelength of 500 nm. hilarispublisher.comresearchgate.net The color of the complex was found to be stable for up to two hours, providing a sufficient time frame for analysis. hilarispublisher.com The molar ratio of the complex formed between Carteolol (CRT) and Alizarin yellow R Sodium salt (AR) was determined to be 1:3. hilarispublisher.com This method also adheres to Beer's law over a broad concentration range of 1.80-197.30 µg/mL. hilarispublisher.comresearchgate.net
Validation of analytical methods is essential to ensure their reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
For the simple UV spectrophotometry method, validation was performed as per ICH Q2 guidelines. The method showed good reproducibility with a relative standard deviation (% RSD) of less than one. researchgate.net The accuracy of the method was confirmed through recovery studies at three different concentration levels (80%, 120%, and 180%), with percentage recoveries found to be 99.78%, 99.83%, and 99.74%, respectively. researchgate.net
The ion-pair complex formation method was also statistically validated, showing good accuracy with recovery percentages ranging from 95.55% to 100.83%. researchgate.net The results indicated no interference from common excipients found in pharmaceutical tablets. hilarispublisher.comresearchgate.net
Below are data tables summarizing the validation parameters for both spectrophotometric methods.
Table 1: Validation Parameters for UV Spectrophotometric Analysis of Carteolol Hydrochloride
| Parameter | Result |
|---|---|
| Wavelength (λmax) | 229 nm researchgate.net |
| Linearity Range | 2-20 µg/ml researchgate.net |
| Correlation Coefficient (r²) | 0.999 researchgate.net |
| Limit of Detection (LOD) | 0.068 µg/ml researchgate.net |
| Limit of Quantification (LOQ) | 0.2083 µg/ml researchgate.net |
| Molar Absorptivity | 4.054834 x 10⁴ L/Mol.cm researchgate.net |
Table 2: Validation Parameters for Ion-Pair Complex Spectrophotometric Analysis of Carteolol
| Parameter | Result |
|---|---|
| Wavelength (λmax) | 500 nm hilarispublisher.comresearchgate.net |
| Linearity Range | 1.80-197.30 µg/mL hilarispublisher.comresearchgate.net |
| Correlation Coefficient | 0.999 researchgate.net |
| Limit of Detection (LOD) | 0.52 µg/mL researchgate.net |
| Molar Absorptivity | 1.7663 × 10³ L mole⁻¹cm⁻¹ hilarispublisher.comresearchgate.net |
| Slope (m) | 0.0044 researchgate.net |
Other Chromatographic and Spectroscopic Techniques in Research
While spectrophotometric methods are valuable, chromatographic and other spectroscopic techniques provide higher specificity and are essential for more complex analyses, such as impurity profiling and simultaneous quantification in biological matrices.
For the analysis of Carteolol, a reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated. hilarispublisher.com This technique was coupled with atmospheric pressure chemical ionization mass spectrometry/mass spectrometry (APCI-MS/MS) for the simultaneous quantification of carteolol and dorzolamide (B1670892) in rabbit aqueous humor and ciliary body. hilarispublisher.com
Chromatographic methods are fundamental in drug discovery and development for separating, identifying, and purifying compounds. ijrpc.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with spectroscopic detectors like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), are powerful tools for structural elucidation and impurity identification. ijrpc.comijrpns.com These hyphenated techniques, including LC-MS and GC-MS, are crucial for impurity profiling, which is a regulatory requirement. ijrpc.com
Advanced Drug Delivery Systems Research Preclinical/in Vitro
Strategies for Enhancing Corneal Permeability
The primary challenge with topically administered (S)-Carteolol hydrochloride is its water-soluble nature, which hinders its ability to penetrate the hydrophobic corneal epithelium, leading to low bioavailability. nih.gov A key strategy to overcome this barrier involves the use of nanoparticle systems that can interact with the corneal surface to facilitate drug transport.
One investigated approach is the co-administration of dissolved carteolol (B1214276) with specific nanoparticles. nih.gov Studies have shown that combining a carteolol solution with certain nanoparticles can significantly enhance its transcorneal penetration. nih.govnih.gov This enhancement is attributed to the nanoparticles' ability to widen the intercellular spaces of the corneal epithelium, thereby creating a pathway for the water-soluble drug to permeate more effectively. nih.gov This mechanism allows for higher concentrations of dissolved carteolol to be delivered into the aqueous humor. nih.govnih.gov
Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems are a major focus of research for improving the ocular bioavailability of (S)-Carteolol hydrochloride. These systems can be engineered to increase precorneal residence time, facilitate corneal penetration, and provide controlled drug release.
Magnesium Hydroxide (MH) Nanoparticles
Magnesium Hydroxide (MH) nanoparticles have been investigated as a vehicle to enhance the corneal penetration of dissolved (S)-Carteolol hydrochloride. nih.govnih.gov In this system, the drug is not encapsulated but is co-administered as a fixed combination with the MH nanoparticles. nih.govnih.gov Research has demonstrated that a carteolol/MH nanoparticle fixed combination (nCMFC) significantly increases the transcorneal penetration of carteolol compared to a solution of carteolol alone or a combination with MH microparticles. nih.govnih.gov The mechanism behind this enhancement involves the MH nanoparticles temporarily widening the corneal intercellular spaces. nih.gov Studies using rabbit models showed that the area under the curve (AUC) for carteolol in the aqueous humor was 9.64-fold higher with the nCMFC formulation compared to the standard carteolol solution. nih.gov The mean particle size of the MH nanoparticles used in these studies ranged from 73.5 to 113.5 nm. nih.govnih.gov
Chitosan (B1678972) Nanoparticles (CHNP)
Chitosan, a natural, biocompatible, and mucoadhesive polymer, has been extensively used to formulate nanoparticles for ocular drug delivery. nih.govjazindia.comnih.gov Carteolol-loaded Chitosan nanoparticles (CHNPs) are typically prepared using the ionotropic gelation method. nih.govjazindia.com The positive charge of chitosan interacts with the negatively charged sialic acid residues in the corneal mucin, prolonging the contact time of the formulation on the ocular surface. semanticscholar.org This bioadhesive property, combined with the ability of chitosan to transiently open the tight junctions between corneal epithelial cells, enhances drug permeation. jazindia.comsemanticscholar.org Studies have shown that CHNPs can serve as a promising vehicle for the ocular delivery of carteolol, offering sustained release and improved therapeutic effects. nih.gov
Evaluation of Particle Size, Encapsulation Rate, and Zeta Potential
The physicochemical characteristics of nanoparticles are crucial for their performance as drug delivery systems. Properties such as particle size, encapsulation efficiency (EE), and zeta potential are routinely evaluated. nih.gov Smaller particle sizes are generally preferred for ocular administration to avoid irritation. jazindia.com A high encapsulation rate ensures an adequate amount of the drug is carried within the nanoparticles. The zeta potential indicates the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with biological membranes. crimsonpublishers.com A positive zeta potential, as is typical for chitosan nanoparticles, is beneficial for interaction with the negatively charged corneal surface. jazindia.comsemanticscholar.org
Table 1: Physicochemical Properties of (S)-Carteolol hydrochloride-Loaded Chitosan Nanoparticle Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation/Entrapment Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| Chitosan Nanoparticles (CHNP) | 243 | 0.304 ± 0.04 | 69.57 ± 3.54 | 49.21 ± 2.73 | Not Reported | nih.gov |
| Optimized CHNP In-Situ Gel | 153 ± 6 | Not Reported | 71.06 | Not Reported | +36.3 | jazindia.com |
| Chitosan-Coated Niosomes (CH-CT-NIM) | 235 ± 3.54 | Not Reported | 70.45 ± 0.87 | Not Reported | Not Reported | nih.gov |
This table is interactive. Click on the headers to sort the data.
In Vitro Release Profile Studies
In vitro release studies are essential for characterizing the drug release kinetics from a nanoparticle formulation. nih.gov These studies are typically conducted using methods like dialysis under conditions that mimic the physiological environment of the eye. dissolutiontech.com For (S)-Carteolol hydrochloride-loaded chitosan nanoparticles, research has demonstrated a sustained release profile. One study showed a sustained release over a 24-hour period, which is a significant extension compared to the rapid release from a standard drug solution. nih.gov Another study involving a chitosan-coated niosome formulation of carteolol reported a more detailed release profile, with 68.28 ± 4.2% of the drug being released over 12 hours. nih.gov In contrast, a simple carteolol solution released nearly the entire drug amount (99.89 ± 2.8%) within just 4 hours. nih.gov This controlled release is advantageous as it can maintain a therapeutic concentration of the drug at the target site for a longer duration, potentially reducing the frequency of administration. jazindia.com
Table 2: Comparative In Vitro Cumulative Release of (S)-Carteolol hydrochloride
| Formulation | Cumulative Release (%) after 4h | Cumulative Release (%) after 12h | Reference |
| Carteolol Solution | 99.89 ± 2.8 | - | nih.gov |
| Chitosan-Coated Niosomes (CH-CT-NIM) | - | 68.28 ± 4.2 | nih.gov |
| Niosomes (CT-NIM) | - | 75.69 ± 4.5 | nih.gov |
| Optimized CHNP In-Situ Gel | ~65 | 83.99 ± 3.6 | jazindia.com |
This table is interactive. Users can compare the release profiles of different formulations.
Ex Vivo Corneal Permeation Studies (e.g., Goat Cornea)
To evaluate the ability of a formulation to penetrate the cornea, ex vivo permeation studies are commonly performed using animal corneas, such as those from goats. researchgate.net The goat cornea is considered a suitable model due to its anatomical and physiological similarities to the human cornea. unipr.it These studies measure the amount of drug that permeates through the excised cornea over time from the delivery system.
Research on carteolol-loaded chitosan-based nanoparticles has demonstrated good corneal permeation. nih.govnih.gov In one study, the permeation flux for an optimized chitosan-coated niosome formulation was 3.23 times higher than that of a conventional carteolol solution. nih.gov Histopathological examination of the corneas after these permeation studies confirmed that the nanoparticle formulations did not cause significant anatomical changes or damage, indicating their safety for ocular use. nih.govnih.gov These findings suggest that chitosan-based nanoparticle systems can effectively enhance the transport of (S)-Carteolol hydrochloride across the corneal barrier. nih.govnih.gov
Structure Activity Relationship Sar Studies
Correlating Chemical Structure with Receptor Binding Affinity
The affinity of (S)-Carteolol hydrochloride for beta-adrenergic receptors is determined by several key structural features characteristic of the aryloxypropanolamine class of beta-blockers. The molecule's architecture allows for specific interactions within the receptor's binding pocket, leading to its high-affinity blockade.
The essential components for the beta-adrenergic blocking activity of (S)-Carteolol hydrochloride include:
The Aryloxypropanolamine Backbone: The ether linkage (-O-CH2-CH(OH)-CH2-NH-) is a critical scaffold, providing the correct spatial arrangement for the aromatic ring and the amine side chain to interact with their respective binding sites on the receptor.
The Aromatic Ring System: In carteolol (B1214276), this is a 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one, also known as a carbostyril nucleus. This bicyclic aromatic system is a primary determinant of the drug's affinity for the beta-receptor. The nature and substitution pattern of the aromatic ring significantly influence the binding characteristics.
The Secondary Amine and Bulky Substituent: The secondary amine is crucial for optimal activity. The presence of a bulky alkyl group, in this case, a tert-butyl group, on the nitrogen atom is a common feature among potent beta-blockers and is known to enhance receptor affinity.
The Hydroxyl Group on the Side Chain: The hydroxyl group on the propanolamine (B44665) side chain is vital for binding. It is believed to form a key hydrogen bond with a specific residue within the beta-adrenergic receptor, anchoring the molecule in the binding site. The stereochemistry of this hydroxyl group is paramount, as discussed in section 10.3.
Impact of Structural Modifications on Intrinsic Sympathomimetic Activity
(S)-Carteolol hydrochloride is distinguished from many other beta-blockers by its possession of intrinsic sympathomimetic activity (ISA), meaning it can exert a partial agonist effect in addition to its antagonist action. This dual activity is largely attributed to the nature of its aromatic ring system.
The intrinsic sympathomimetic activity of beta-blockers is often associated with the presence of substituents on the aromatic ring that can mimic the catechol hydroxyl groups of endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). These "phenol equivalents" are typically electron-withdrawing or polar groups. oup.comnih.gov In the case of carteolol, the carbostyril (quinolinone) ring, with its lactam functionality (-NH-C=O), is believed to be responsible for conferring this partial agonist activity. oup.com
Studies on various beta-blockers have shown that modifications to the aromatic moiety can significantly alter the degree of ISA. For instance, the presence of certain polar or hydrogen-bond-donating/accepting groups on the ring can lead to a partial activation of the receptor upon binding. It is hypothesized that while the core structure of carteolol provides the necessary interactions for beta-blockade, the specific electronic and steric properties of the carbostyril ring allow for a conformational change in the receptor that results in a submaximal agonistic response. The ISA of carteolol appears to be mediated by beta(2)-adrenoceptors. nih.govnih.gov
Further research has indicated that even metabolism of the parent compound can alter its ISA profile. For example, the metabolite 8-hydroxycarteolol (B1208612) exhibits a different degree of intrinsic sympathomimetic activity compared to carteolol itself, highlighting the sensitivity of this property to structural changes on the aromatic nucleus.
Differences in Activity due to Stereoisomerism
Like other beta-blockers with a chiral center in the propanolamine side chain, carteolol exists as a pair of enantiomers: (S)-(-)-carteolol and (R)-(+)-carteolol. The biological activity of these stereoisomers is markedly different, a phenomenon known as stereoselectivity.
The beta-adrenergic receptors exhibit a high degree of stereospecificity, with the (S)-enantiomer of beta-blockers generally possessing significantly greater affinity for the receptor than the (R)-enantiomer. pharmacy180.comtaylorandfrancis.com This is because the spatial arrangement of the hydroxyl group and the amine side chain in the (S)-configuration allows for a more optimal three-point interaction with the receptor's binding site. The (R)-enantiomer, with its different spatial orientation, is a much poorer fit and, consequently, is substantially less potent. pharmacy180.com
In the case of carteolol, the (S)-isomer is the pharmacologically active enantiomer responsible for the vast majority of its beta-blocking effects. Research has demonstrated that (S)-carteolol is approximately 10 times more potent in its beta-adrenoceptor blocking action than (R)-carteolol in tissues such as the guinea-pig atria and trachea. oup.comnih.gov
Interestingly, the degree of stereoselectivity can vary between different tissues. For example, studies on the guinea-pig ciliary body have shown that the high-affinity binding site of beta-adrenoceptors in this tissue does not discriminate as effectively between the (R)- and (S)-isomers of carteolol as do the receptors in the atria and trachea. oup.com
The intrinsic sympathomimetic activity also shows some degree of stereoselectivity. The beta-adrenomimetic action of (S)-carteolol has been found to be about twice as potent as that of (R)-carteolol, and the intrinsic activity of the (S)-isomer is slightly but significantly greater than that of the (R)-isomer. nih.gov
Below is an interactive data table summarizing the comparative beta-adrenoceptor blocking activity of (S)- and (R)-Carteolol in different guinea-pig tissues.
| Tissue | Isomer | Relative Potency (Beta-Blocking Action) | pKi value |
| Atria & Trachea | (S)-Carteolol | ~10x more potent than (R)-isomer | Significantly larger than (R)-isomer |
| Atria & Trachea | (R)-Carteolol | - | - |
| Ciliary Body | (S)-Carteolol | Not significantly different from (R)-isomer | Not significantly larger than (R)-isomer |
| Ciliary Body | (R)-Carteolol | - | - |
Comparative Preclinical Pharmacology with Other Beta Adrenoceptor Antagonists
Comparison of Receptor Binding and Functional Effects (e.g., vs. Xamoterol (B1682282), Propranolol (B1214883), Timolol (B1209231), Betaxolol (B1666914), Levobunolol (B1674948), Nipradilol)
(S)-Carteolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. patsnap.comdrugs.comnih.gov A key characteristic that distinguishes it from many other beta-blockers is its intrinsic sympathomimetic activity (ISA), which allows it to partially activate the receptors it blocks. patsnap.comdrugs.comoup.com This property, along with its lack of significant membrane-stabilizing activity, shapes its unique pharmacological profile. patsnap.comdrugs.com
Versus Xamoterol: Xamoterol is a cardioselective β1-adrenoceptor partial agonist. drugbank.comwikipedia.org In comparative in vitro studies on guinea pig myocardial preparations, both carteolol (B1214276) and xamoterol demonstrated cAMP-dependent positive inotropic and chronotropic effects. However, carteolol was found to be less potent and effective than xamoterol. drugbank.com A notable difference is that carteolol's cardiac actions were not affected by conventional concentrations of the beta-blocker propranolol. While both drugs competed for the high-affinity site of β1-adrenoceptors, carteolol exhibited a higher affinity. Furthermore, unlike xamoterol, carteolol also binds to a low-affinity site on the receptors, which is believed to be related to its agonist (ISA) activity. drugbank.com
Versus Propranolol: Propranolol is a non-selective beta-blocker and is often considered a benchmark for this class of drugs. nih.govpharmaguideline.comnih.gov In studies on isolated rat cardiac muscles, propranolol caused decreases in atrial rate and contractile tension at concentrations of 10⁻⁶ to 10⁻⁵ g/ml. nih.gov Carteolol produced similar effects but at a higher concentration of 10⁻⁴ g/ml. Conversely, at lower concentrations (10⁻⁷ to 10⁻⁶ g/ml), carteolol increased the contractile tension of cardiac muscles, a manifestation of its ISA. nih.gov This contrasts with propranolol, which does not exhibit ISA. nih.gov
Versus Timolol, Betaxolol, and Levobunolol: These agents are commonly used as topical beta-blockers for glaucoma, similar to carteolol. nih.govnih.gov
Timolol: A non-selective beta-blocker, timolol has efficacy in lowering intraocular pressure (IOP) comparable to carteolol. nih.govnih.govnih.gov However, carteolol's ISA is a distinguishing feature. oup.com Some studies suggest carteolol may have a better local tolerability profile, causing less irritation than timolol. nih.govnih.gov
Betaxolol: This is a β1-selective antagonist. nih.govclinicalgate.comnih.gov While effective, the control of intraocular pressure with betaxolol has not always been as robust as with non-selective agents like timolol or carteolol. nih.govjkscience.org Maximum receptor occupancy studies after ophthalmic administration showed β1/β2 occupancies of 44%/3% for betaxolol, compared to 52%/88% for carteolol and 62%/82% for timolol, highlighting betaxolol's selectivity. clinicalgate.com
Levobunolol: A non-selective beta-blocker, levobunolol demonstrates efficacy in lowering IOP similar to timolol and carteolol. nih.govnih.gov One comparative study found 0.5% levobunolol to be more effective at lowering IOP than 2% carteolol. nih.gov
Versus Nipradilol: Nipradilol is a non-selective beta-blocker that also possesses α1-adrenergic receptor blocking activity and vasodilating properties, partly through nitric oxide (NO) elaboration. pharmacology2000.com Carteolol is also noted to have vasodilatory effects, which may be due to its ISA and an increase in the basal release of relaxing factors from the endothelium. pharmacology2000.com
| Compound | Receptor Selectivity | Key Differentiating Feature(s) | Comparative Functional Effects Noted |
|---|---|---|---|
| (S)-Carteolol hydrochloride | Non-selective (β1/β2) drugs.com | Intrinsic Sympathomimetic Activity (ISA) patsnap.comdrugs.com | Lowers IOP; exhibits partial agonist effects (e.g., increased cardiac contraction at low doses) nih.govnih.gov |
| Xamoterol | β1-selective drugbank.comwikipedia.org | Partial Agonist drugbank.comwikipedia.org | More potent and effective positive inotropic/chronotropic effects than carteolol in vitro drugbank.com |
| Propranolol | Non-selective (β1/β2) nih.gov | Benchmark non-selective blocker, no ISA nih.govnih.gov | Decreases atrial rate and contractile tension; lacks the biphasic contractile response of carteolol nih.gov |
| Timolol | Non-selective (β1/β2) nih.gov | No ISA oup.com | Similar IOP-lowering efficacy to carteolol nih.govnih.gov |
| Betaxolol | β1-selective nih.govclinicalgate.com | Cardioselective clinicalgate.com | May be less effective at lowering IOP than non-selective agents; known for neuroprotective properties nih.govnih.gov |
| Levobunolol | Non-selective (β1/β2) nih.gov | Potent, long-acting jkscience.org | Similar IOP-lowering efficacy to timolol; one study showed greater IOP reduction than carteolol nih.gov |
| Nipradilol | Non-selective (β1/β2) pharmacology2000.com | α1-blocking and NO-mediated vasodilation pharmacology2000.com | Potent vasodilator pharmacology2000.com |
Distinctive Profiles of (S)-Carteolol Hydrochloride (e.g., on cytokine inhibition)
A distinctive feature of (S)-Carteolol hydrochloride is its ability to inhibit the production of proinflammatory cytokines. In a study using mouse macrophages and peripheral-blood mononuclear cells (PBMCs), carteolol hydrochloride was investigated for its effects on lipopolysaccharide (LPS)-induced cytokine production and compared with other ophthalmic beta-blockers. nih.govarvojournals.org
The results demonstrated that carteolol hydrochloride significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govarvojournals.org This inhibition was observed in macrophages at concentrations of 10⁻⁵ M and higher, and in PBMCs at concentrations of 10⁻⁶ M and higher. nih.govarvojournals.org In stark contrast, the other tested beta-blockers—timolol maleate, betaxolol hydrochloride, levobunolol hydrochloride, and nipradilol—showed no such inhibitory effect on the production of these proinflammatory cytokines. nih.govarvojournals.org This anti-inflammatory action is a unique characteristic of carteolol among the compared agents and may be linked to its intrinsic sympathomimetic activity. nih.gov
Neuroprotective Properties of Beta-Blockers in General and Carteolol's Role
The potential for beta-blockers to exert neuroprotective effects has become an area of significant research interest, particularly in the context of neurological and ocular conditions. nih.govduke.edu Beta-blockers may offer neuroprotection by mitigating the catecholamine surge that can occur after injuries like traumatic brain injury, which can exacerbate neuronal damage. nih.gov This sympatholytic action can reduce hypertension, tachycardia, and metabolic demand, thereby potentially improving clinical outcomes. nih.gov Furthermore, some beta-blockers are thought to reduce oxidative stress, which is implicated in the pathogenesis of conditions like heart failure and may play a role in neurodegeneration. mdpi.com
Within the realm of ophthalmic beta-blockers, betaxolol is the most studied for its neuroprotective qualities. nih.gov It has been shown to attenuate excitotoxicity-induced damage to retinal ganglion cells and the effects of ischemia, an effect potentially linked to its ability to block sodium and calcium channels, which is not a feature shared by all beta-blockers. nih.gov
The role of carteolol in neuroprotection is less clearly defined, and the data are more nuanced. Early reports suggested that, unlike betaxolol, no similar neuroprotective data had been reported for carteolol, timolol, or levobunolol. nih.gov However, a later study evaluating the long-term effects of different topical treatments on visual field progression in patients with normotensive glaucoma found that carteolol, along with betaxolol and brimonidine, had a protective effect on the visual field. researchgate.net This suggests that carteolol may possess some neuroprotective properties in a clinical setting, although the preclinical mechanisms are not as well-elucidated as they are for betaxolol.
Future Directions in S Carteolol Hydrochloride Research
Elucidating Underexplored Molecular Mechanisms
While the primary mechanism of (S)-Carteolol hydrochloride as a beta-adrenoceptor antagonist is well-documented, several aspects of its molecular action remain incompletely understood. youtube.compatsnap.comnih.govdrugs.com Future research should prioritize the elucidation of these more nuanced mechanisms to fully comprehend its pharmacological profile.
Intrinsic Sympathomimetic Activity (ISA): A key feature of carteolol (B1214276) is its ISA, which allows it to act as a partial agonist at beta-receptors. youtube.compatsnap.comnih.gov This activity is thought to minimize certain side effects like bradycardia. youtube.compatsnap.com However, the precise conformational changes it induces in the β1- and β2-adrenergic receptors to elicit this partial agonism are not fully mapped. Investigating the downstream signaling cascades activated by this partial agonism, compared to full agonists and pure antagonists, could reveal new therapeutic insights. For instance, in vitro studies in rat cardiovascular preparations have shown that carteolol's positive inotropic effect involves cAMP and it behaves as a non-conventional partial agonist at both cardiac and vascular beta-adrenoceptors. nih.gov
Endothelium-Dependent Effects: Studies have suggested that carteolol possesses endothelium-dependent vasorelaxing properties that are distinct from its beta-blocking action. nih.govnih.gov Research indicates it may facilitate the release of endothelium-derived relaxing factors and vasodilator prostaglandins (B1171923). nih.gov The specific molecular pathways involved, such as potential interactions with alpha-2 adrenergic activation or prostaglandin (B15479496) synthesis pathways, warrant further investigation. Understanding these effects could have implications for its use in patients with comorbid vascular conditions.
Receptor-Interacting Protein Kinase (RIPK) Pathway: High concentrations of carteolol have been shown to provoke necroptosis in human corneal endothelial cells by activating the RIPK1/RIPK3/MLKL pathway. nih.gov Elucidating the specific triggers and downstream consequences of this pathway activation is crucial for understanding potential cellular impacts beyond its primary therapeutic role.
Investigation of Novel Physiological Effects in Preclinical Models
The unique pharmacological profile of (S)-Carteolol hydrochloride suggests potential therapeutic applications beyond intraocular pressure reduction. Preclinical models are essential for exploring these novel physiological effects.
Cardioprotection: Beta-blockers as a class are a cornerstone in the management of cardiovascular diseases. escardio.org While some beta-blockers have demonstrated significant cardioprotective effects by limiting myocardial necrosis after coronary artery occlusion, this has not been extensively studied for carteolol. nih.gov Preclinical studies in animal models of myocardial infarction could investigate whether the ISA and vasorelaxing properties of (S)-Carteolol hydrochloride offer superior cardioprotection compared to beta-blockers without these characteristics. Such studies could assess infarct size, cardiac remodeling, and inflammatory responses.
Neuroprotection: There is growing interest in the neuroprotective potential of glaucoma medications to preserve retinal ganglion cells (RGCs) independent of intraocular pressure reduction. nih.gov The potential for (S)-Carteolol hydrochloride to improve ocular blood flow due to its ISA presents a plausible mechanism for neuroprotection. taylorandfrancis.com Preclinical glaucoma models in rats or primates could be employed to evaluate the direct effects of (S)-Carteolol hydrochloride on RGC survival, optic nerve head perfusion, and attenuation of glaucomatous optic neuropathy. nih.govtaylorandfrancis.com
Vascular Effects in Ocular Tissues: In vitro studies have confirmed that carteolol has a marked vasorelaxing effect on porcine ciliary arteries, which is independent of the endothelium. nih.gov Further preclinical investigation is needed to determine if this translates to improved blood flow in the ciliary body and optic nerve head in vivo, which could be beneficial for glaucoma management.
| Potential Therapeutic Area | Proposed Preclinical Model | Key Endpoints for Investigation | Rationale |
|---|---|---|---|
| Cardioprotection | Porcine/Rat model of myocardial ischemia-reperfusion | Infarct size, cardiac function (echocardiography), inflammatory markers, apoptosis pathways | Explore benefits of ISA and vasodilating properties in reducing cardiac injury. nih.gov |
| Neuroprotection in Glaucoma | Rodent model of chronic ocular hypertension | Retinal Ganglion Cell (RGC) survival, optic nerve axon integrity, ocular blood flow dynamics | Investigate IOP-independent mechanisms for preserving vision. nih.govtaylorandfrancis.com |
| Ocular Vasodilation | Rabbit or primate models | Measurement of blood flow in the optic nerve head, choroid, and ciliary body | To confirm in vivo the vasorelaxing effects observed in vitro and assess clinical relevance. nih.gov |
Development of Specific Research Probes and Tools
To dissect the complex pharmacology of (S)-Carteolol hydrochloride at a molecular level, the development of specific chemical probes and advanced analytical tools is essential.
Radiolabeled Ligands: While a radioimmunoassay for carteolol has been developed for measuring plasma concentrations, there is a need for high-specific-activity radiolabeled (S)-Carteolol hydrochloride (e.g., using tritium (B154650) or carbon-14). nih.govprinceton.edu Such probes would be invaluable for quantitative autoradiography to map receptor density in ocular and other tissues, and for detailed kinetic binding assays to precisely determine its affinity and dissociation rates from β1- and β2-adrenergic receptors.
Fluorescent Probes: The synthesis of fluorescently tagged (S)-Carteolol hydrochloride derivatives could enable real-time visualization of the drug-receptor interaction in living cells. Techniques like Fluorescence Resonance Energy Transfer (FRET) could be used to study the conformational changes in the beta-adrenergic receptor upon binding and to investigate the dynamics of partial agonism. nih.gov
Photoaffinity Labels: Creating photoaffinity-labeled versions of (S)-Carteolol hydrochloride would allow for the irreversible covalent bonding to its receptor binding sites upon photoactivation. This would facilitate the isolation and identification of receptor-ligand complexes and help in mapping the precise amino acid residues involved in its binding and intrinsic sympathomimetic activity.
| Probe/Tool | Potential Application | Research Goal |
|---|---|---|
| Tritium-labeled (S)-Carteolol | Receptor binding assays, autoradiography | Quantify receptor affinity, density, and distribution in various tissues. nih.govprinceton.edu |
| Fluorescent (S)-Carteolol Analog | Live-cell imaging, FRET studies | Visualize receptor binding and conformational changes in real-time. nih.gov |
| Photoaffinity-labeled (S)-Carteolol | Receptor mapping and isolation | Identify specific amino acid residues in the binding pocket. |
Computational Chemistry and Molecular Modeling Studies
Computational approaches are powerful tools to complement experimental research, providing atomic-level insights into drug-receptor interactions and guiding the design of new molecules. ias.ac.inwustl.eduresearchgate.net
Molecular Docking and Dynamics: Advanced molecular docking simulations can predict the binding pose of (S)-Carteolol hydrochloride within the crystal structures of β1- and β2-adrenergic receptors. plos.orgbiorxiv.orgnih.gov Subsequent all-atom molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time, revealing the key hydrogen bonds and hydrophobic interactions that determine its binding affinity and selectivity. ias.ac.inplos.orgbiorxiv.orgnih.govplos.org These simulations can also help explain the structural basis for its partial agonism by modeling the conformational state of the receptor-ligand complex.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structures of carteolol analogs and their biological activities. nih.govmdpi.commdpi.comresearchgate.net This approach can predict the activity of novel, unsynthesized compounds, thereby accelerating the discovery of derivatives with improved potency, selectivity, or modified ISA.
Binding Free Energy Calculations: Computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed to calculate the binding free energies of (S)-Carteolol hydrochloride and its analogs to beta-receptors. These calculations provide a more accurate prediction of binding affinity than simple docking scores and can be used to rationalize the stereospecific preferences of the receptors for different enantiomers.
Q & A
Basic: What are the standard analytical methods for identifying and characterizing Carteolol hydrochloride in experimental settings?
Carteolol hydrochloride can be identified using a combination of physicochemical assays:
- Reinecke's salt test : Dissolve 0.1 g in 5 mL water and add 5 drops of Reinecke's salt TS; formation of a light red precipitate confirms identity .
- UV-Vis spectrophotometry : A solution (1:100,000) should exhibit absorption spectra matching the reference standard, with peaks at identical wavelengths .
- Infrared spectroscopy : Compare the IR spectrum (via potassium bromide disk method) to reference standards, focusing on key functional groups like the hydroxyl and tertiary amine moieties .
- Chloride ion test : A solution (1:50) should respond to qualitative chloride tests, confirming the hydrochloride salt form .
Basic: How does Carteolol hydrochloride function as a non-selective beta-adrenergic blocker in glaucoma treatment?
Carteolol hydrochloride antagonizes both β1- and β2-adrenergic receptors, reducing intraocular pressure (IOP) by decreasing aqueous humor production in the ciliary body . Its moderate intrinsic sympathomimetic activity allows partial agonist effects, minimizing adverse cardiovascular outcomes compared to pure antagonists. Clinical studies demonstrate its efficacy in regulating 24-hour IOP variations, particularly when administered twice daily (e.g., 7:00 AM and 7:00 PM) .
Advanced: How can researchers design experiments to evaluate the antioxidant efficacy of Carteolol hydrochloride against UV-induced oxidative stress in lens epithelial cells (LECs)?
- Model system : Use cultured LECs exposed to UVB irradiation (100–400 mJ/cm²) to simulate cataract-related oxidative stress .
- ROS measurement : Quantify intracellular reactive oxygen species (ROS) using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Fluorescence intensity correlates with ROS levels and can be inhibited dose-dependently by pre-treatment with Carteolol hydrochloride (10⁻³–10⁻⁵ M) .
- Cell viability assay : Assess viable cell counts post-UV exposure via trypan blue exclusion or MTT assays. Note that 10⁻³ M Carteolol hydrochloride significantly rescues cell death at high UVB doses (400 mJ/cm²) but not lower intensities (100–200 mJ/cm²) .
- Controls : Include untreated cells and UVB-only groups to establish baseline ROS and viability .
Advanced: Explain the contradiction between in vitro effective concentrations of Carteolol hydrochloride (10⁻³ M) and physiologically achievable levels in ocular tissues.
Topical application of Carteolol hydrochloride achieves a maximum aqueous humor concentration of ~2.46 mM (806 ng/mL), but lens concentrations are likely far lower due to diffusion barriers . While 10⁻³ M shows significant ROS inhibition in vitro, this exceeds physiological levels, raising translational challenges. To address this:
- Dose-response studies : Test sub-millimolar concentrations (10⁻⁴–10⁻⁶ M) to identify thresholds for antioxidant effects .
- In vivo models : Use animal studies to measure lens drug accumulation post-topical administration and correlate with ROS suppression .
- Formulation optimization : Explore nanoparticle delivery or prodrug strategies to enhance ocular bioavailability .
Advanced: What molecular mechanisms underlie the tissue-specific antioxidant effects of Carteolol hydrochloride?
The antioxidant activity varies across tissues (e.g., effective in cornea and retina but not muscle or brain) due to:
- Cell-specific ROS sources : LECs generate ROS primarily via mitochondrial dysfunction and NADPH oxidase activation post-UV exposure. Carteolol hydrochloride may selectively scavenge hydroxyl radicals or upregulate endogenous antioxidants (e.g., glutathione) in ocular tissues .
- Receptor interactions : Beta-adrenergic blockade may indirectly modulate redox pathways by altering cAMP/PKA signaling, which regulates antioxidant enzyme expression .
- Experimental validation : Perform transcriptomic/proteomic analyses on UVB-treated LECs to identify pathways (e.g., Nrf2/ARE) activated by Carteolol hydrochloride .
Advanced: How should researchers address discrepancies in reported antioxidant efficacy of Carteolol hydrochloride across studies?
- Standardize oxidative stress induction : Variability in UVB dose (e.g., 100 vs. 400 mJ/cm²) or exposure duration can alter outcomes. Use calibrated UV sources and dosimeters .
- Control for cell type : Primary LECs may respond differently to immortalized lines due to endogenous antioxidant capacity .
- Replicate physiological conditions : Test under hyperglycemic or hypoxic conditions to mimic comorbid ocular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
